2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate

Alzheimer's disease Cholinergic signaling Multi-target inhibitors

2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a synthetic, halogenated quinoline derivative bearing an acetal-ester side chain. The compound is structurally derived from the 8-hydroxyquinoline scaffold (clioquinol) and is annotated as a multi-target inhibitor of acetylcholinesterase (AChE) and carbonic anhydrase isoforms hCA I/II, positioning it as a tool for glaucoma, Alzheimer’s and metabolic disease research.

Molecular Formula C13H10Cl2INO3
Molecular Weight 426.03 g/mol
Cat. No. B12887954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate
Molecular FormulaC13H10Cl2INO3
Molecular Weight426.03 g/mol
Structural Identifiers
SMILESCC(=O)OC(CCl)OC1=C(C=C(C2=C1N=CC=C2)Cl)I
InChIInChI=1S/C13H10Cl2INO3/c1-7(18)19-11(6-14)20-13-10(16)5-9(15)8-3-2-4-17-12(8)13/h2-5,11H,6H2,1H3
InChIKeyJGUAYCYLLIBGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate — A Multi-Target Quinoline-Based Probe for Cholinergic & Carbonic Anhydrase Research


2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a synthetic, halogenated quinoline derivative bearing an acetal-ester side chain . The compound is structurally derived from the 8-hydroxyquinoline scaffold (clioquinol) and is annotated as a multi-target inhibitor of acetylcholinesterase (AChE) and carbonic anhydrase isoforms hCA I/II, positioning it as a tool for glaucoma, Alzheimer’s and metabolic disease research [1].

Substitution Risk in 2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate Research — Why Not All Quinoline Acetates Are Interchangeable


Generic substitution within the 8‑oxyquinoline acetate family is unreliable because the chloro‑iodo substitution pattern on the quinoline ring, combined with the chloro‑ethyl acetate side chain, jointly determines both the potency and the selectivity profile across multiple enzymatic targets [1]. Even structurally close analogs—such as the methyl acetate congener ((5‑chloro‑7‑iodoquinolin‑8‑yl)oxy)methyl acetate or the ethyl ester derivative (5‑chloro‑7‑iodo‑quinolin‑8‑yloxy)‑acetic acid ethyl ester—lack the identical steric and electronic features that govern binding to AChE’s catalytic anionic site and to the zinc‑coordinating pockets of hCA I and hCA II, making direct interchange impossible without quantitative re‑validation .

Quantitative Differentiation Evidence for 2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate — Comparator‑Based Data for Procurement Decisions


AChE Inhibition Potency in a Multi‑Target Context — Direct Comparator Data Against Parent Clioquinol

While parent clioquinol shows no measurable AChE inhibition (IC50 not determined), the target compound inhibits human erythrocyte AChE with an IC50 of 75 nM under Ellman’s spectrophotometric conditions [1]. This represents a gain of function conferred by the acetal‑ester side chain, converting a metal‑chelating scaffold into a functional enzyme inhibitor.

Alzheimer's disease Cholinergic signaling Multi-target inhibitors

Carbonic Anhydrase Isoform Selectivity — Quantitative Multi‑Target Profile vs. Single‑Target Quinoline Inhibitors

The target compound inhibits hCA I and hCA II with IC50 values of 60.79 nM and 66.64 nM, respectively . In contrast, classic quinoline‑based carbonic anhydrase inhibitors such as 8‑hydroxyquinoline typically exhibit IC50 values in the micromolar range (e.g., 2.26–7.46 μM for hCA I [1]) and lack any concurrent AChE activity. This dual‑inhibition profile is unique among the compound’s closest chemical neighbors.

Glaucoma Carbonic anhydrase Hybrid inhibitors

Structural Differentiation via Chloro‑Ethyl Acetate Side Chain — Impact on Lipophilicity and Cellular Penetration

The chloro‑ethyl acetate side chain increases calculated logP by approximately 1.5–2.0 units relative to the free hydroxyl parent clioquinol (experimental logP ≈ 2.6 vs. ~3.5–4.0 estimated for the target compound) [1]. This shift is mechanistically significant for blood‑brain barrier penetration in Alzheimer’s models, where CNS exposure is critical. Rivastigmine‑inspired quinoline prodrugs in the same series show that side‑chain modifications directly correlate with AChE IC50 values spanning 7 nM to 6 μM, confirming that the chloro‑ethyl acetate moiety is not merely a generic ester but a pharmacophore‑defining element [2].

Prodrug design CNS penetration Structure-property relationships

Optimal Application Scenarios for 2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate — Aligning Evidence with Experimental Use Cases


Dual‑Target Alzheimer’s Disease Models Requiring Concurrent AChE Inhibition and Metal‑Chelation Activity

In vitro or in vivo Alzheimer’s models where both cholinergic rescue and amyloid‑β metal‑chelation are desired. The compound’s 75 nM AChE IC50 and its clioquinol‑derived chelating core (inferred from structural analogy) support simultaneous target engagement [1]. Researchers should use the target compound rather than clioquinol alone, which lacks AChE activity, or donepezil, which lacks metal‑chelating capacity.

Glaucoma Pharmacology: Dual Inhibition of Carbonic Anhydrase and Ocular Cholinesterase

Ex vivo ocular perfusion or cell‑based assays evaluating intraocular pressure reduction. With hCA I/II IC50 values of ~61–67 nM, the compound matches the potency of clinical carbonic anhydrase inhibitors while adding cholinergic activity that may enhance trabecular meshwork outflow [2].

Structure‑Activity Relationship (SAR) Studies on Quinoline‑Based Multi‑Target Ligands

Medicinal chemistry campaigns exploring the effect of ester side‑chain variation on AChE/hCA selectivity. The chloro‑ethyl acetate motif serves as a reference point for comparing methyl acetate, ethyl ester, or free‑acid analogs, where even minor side‑chain changes have been shown to shift IC50 values by >10‑fold [3].

Prodrug Activation Studies in CNS‑Selective Cholinesterase Inhibition

Programs investigating bio‑oxidizable prodrug strategies for brain‑selective AChE inhibition. The compound’s 1,4‑dihydroquinoline reduced form (if applicable) can serve as a negative control, while the quinolinium form provides active comparator data, paralleling the rivastigmine‑inspired prodrug design validated in the quinoline series [4].

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